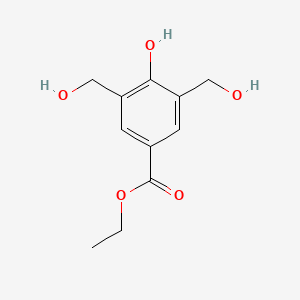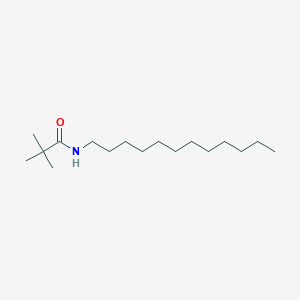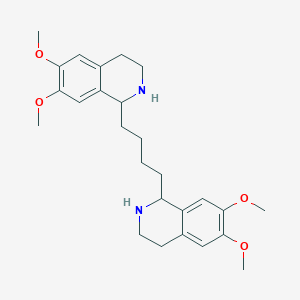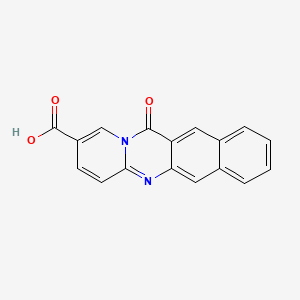
3-(4-Chloroanilino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloroanilino)-2-methylpropanoic acid: is an organic compound characterized by the presence of a chloroaniline group attached to a methylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 3-(4-Chloroanilino)-2-methylpropanoic acid typically begins with the nitration of aniline to form 4-chloroaniline. This is followed by the reaction of 4-chloroaniline with 2-methylpropanoic acid under acidic conditions to form the desired product.
Reaction Conditions: The nitration step requires concentrated nitric acid and sulfuric acid at low temperatures. The subsequent reaction with 2-methylpropanoic acid is typically carried out in the presence of a catalyst such as hydrochloric acid.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. This method often employs automated systems to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 3-(4-Chloroanilino)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
-
Substitution: : The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Chloroanilino)-2-methylpropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromoanilino)-2-methylpropanoic acid: Similar structure with a bromo group instead of a chloro group.
3-(4-Fluoroanilino)-2-methylpropanoic acid: Contains a fluoro group in place of the chloro group.
3-(4-Methoxyanilino)-2-methylpropanoic acid: Features a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)-2-methylpropanoic acid is unique due to the presence of the chloro group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chloro group can also influence the compound’s solubility and stability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 38433-98-6 | |
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)6-12-9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clave InChI |
MBIZQDHHJQIKTO-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
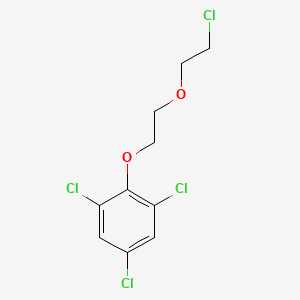
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)

